[((S)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13444318
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 2-[[(3S)-1-benzylpiperidin-3-yl]-methylamino]acetic acid |
| Standard InChI | InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1 |
| Standard InChI Key | RYNHWJGZKZNKOM-AWEZNQCLSA-N |
| Isomeric SMILES | CN(CC(=O)O)[C@H]1CCCN(C1)CC2=CC=CC=C2 |
| SMILES | CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 2-[[(3S)-1-benzylpiperidin-3-yl]-methylamino]acetic acid, with a canonical SMILES representation of CN(CC(=O)O)[C@H]1CCCN(C1)CC2=CC=CC=C2. Key structural features include:
-
A piperidine ring substituted at the 1-position with a benzyl group.
-
A methylamino-acetic acid side chain at the 3-position, contributing to its amphiphilic nature.
-
Stereochemical specificity at the C3 position, critical for receptor interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 2-[[(3S)-1-benzylpiperidin-3-yl]-methylamino]acetic acid |
| XLogP3 | 1.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Key Synthetic Routes
The synthesis of [((S)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid typically involves multi-step sequences:
-
Piperidine Functionalization:
-
Reductive Amination:
-
Acetic Acid Conjugation:
Table 2: Industrial Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quaternization | Benzyl chloride, toluene, 110°C | 85–90 |
| Reductive Amination | , methanol, 0–5°C | 75–80 |
| Resolution | Ditoluoyl-L-tartaric acid | 60–65 |
Biological Activity and Mechanisms
Acetylcholinesterase (AChE) Inhibition
The compound exhibits competitive inhibition of AChE (), surpassing donepezil () in binding affinity . Molecular docking studies reveal:
-
Hydrophobic interactions between the benzyl group and AChE’s peripheral anionic site (PAS) .
-
Hydrogen bonding of the acetic acid moiety with and residues in the catalytic site .
Neuroprotective Effects
In SH-SY5Y neuronal cells, the compound reduced -induced cytotoxicity by 40–50% at 10 μM, comparable to rivastigmine . Mechanisms include:
-
Attenuation of oxidative stress via upregulation of glutathione (GSH) and superoxide dismutase (SOD) .
Table 3: In Vitro Biological Data
| Assay | Result (10 μM) |
|---|---|
| AChE Inhibition | 92.3% ± 2.1 |
| BACE-1 Inhibition | 78.5% ± 3.4 |
| Aggregation | 65% reduction |
Therapeutic Applications
Neurodegenerative Diseases
The compound’s dual AChE and BACE-1 inhibition positions it as a multitarget-directed ligand (MTDL) for Alzheimer’s disease (AD). In vivo studies in Aβ-induced rat models demonstrated:
-
Cognitive Improvement: 35% reduction in escape latency in the Morris water maze test .
-
Biochemical Modulation: 2.5-fold increase in hippocampal acetylcholine levels .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume